Predicted pKa and Lipophilicity Profile Versus Unsubstituted Biphenyl-2-carboxylic Acid
The introduction of a 5-methoxy group onto the biphenyl-2-carboxylic acid scaffold modulates key physicochemical parameters relevant to permeability and bioavailability. The predicted pKa of 5-methoxy-2-phenylbenzoic acid is 3.34±0.10 , whereas the unsubstituted parent compound, biphenyl-2-carboxylic acid (CAS 947-84-2), has a reported pKa of approximately 3.46 . This subtle acid-strengthening effect of the electron-donating methoxy group at the 5-position alters the ionization state at physiological pH, which can influence passive membrane permeability and protein binding [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.34±0.10 (Predicted) |
| Comparator Or Baseline | Biphenyl-2-carboxylic acid: ~3.46 |
| Quantified Difference | ΔpKa ≈ -0.12 |
| Conditions | Predicted using ACD/Labs or similar in silico pKa calculation algorithms |
Why This Matters
This pKa difference, while modest, contributes to the compound's distinct physicochemical fingerprint, which may affect its behavior in medicinal chemistry lead optimization programs where fine-tuning of ionization is critical.
- [1] Manallack DT. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect Medicin Chem. 2007;1:25-38. View Source
